5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione
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Overview
Description
5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes a benzoimidazole moiety, a thiazolidine ring, and a fluorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoimidazole Moiety: The synthesis begins with the preparation of the benzoimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Thiazolidine Ring: The next step involves the formation of the thiazolidine ring. This can be accomplished by reacting the benzoimidazole derivative with a thiazolidine-2,4-dione precursor in the presence of a base.
Addition of the Fluorobenzyl Group: The final step is the introduction of the fluorobenzyl group. This can be achieved through a nucleophilic substitution reaction, where the benzoimidazole-thiazolidine intermediate is reacted with a fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halides, amines, and alcohols. The major products formed depend on the nature of the substituent and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, alcohols, basic or acidic conditions.
Scientific Research Applications
5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It may be used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Troglitazone: A thiazolidinedione that was previously used as a medication but withdrawn due to safety concerns.
Uniqueness
5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione is unique due to its specific structural features, including the benzoimidazole moiety and the fluorobenzyl group. These features may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16FN3O3S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
(5Z)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H16FN3O3S/c1-22-15-8-7-12(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-13-5-3-4-6-14(13)21/h3-10H,11H2,1-2H3/b17-10- |
InChI Key |
OUSGXUWTBDGOPQ-YVLHZVERSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C |
Origin of Product |
United States |
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